2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazole
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Overview
Description
“2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE” is a complex organic compound that features a combination of pyrazole, thiazole, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring, the thiazole ring, and the sulfonyl group attachment. Typical synthetic routes might include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Thiazole Ring: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the Sulfonyl Group: This step might involve the reaction of the intermediate compound with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole or thiazole rings.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- **2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE
- **2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-IMIDAZOLE
Uniqueness
The uniqueness of “2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-THIAZOLE” lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C30H29N5O4S2 |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-[5-(2,5-dimethylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C30H29N5O4S2/c1-20-8-9-21(2)26(16-20)27-18-29(23-6-5-7-24(17-23)35(36)37)34(32-27)30-31-28(19-40-30)22-10-12-25(13-11-22)41(38,39)33-14-3-4-15-33/h5-13,16-17,19,29H,3-4,14-15,18H2,1-2H3 |
InChI Key |
FWKDCNDSFUVKCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=NC(=CS4)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Origin of Product |
United States |
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